Moderate Lipophilicity (XLogP3 = 2.2): Differentiated from Less Substituted Analogs
The XLogP3 value for 3-(4-Methoxy-2-methylphenyl)propan-1-ol is 2.2 [1]. In contrast, the des-methyl analog 3-(4-methoxyphenyl)propan-1-ol has an XLogP3 of 2.1, while the des-methoxy analog 3-(2-methylphenyl)propan-1-ol has an XLogP3 of 2.7 [2][3]. The target compound exhibits a lipophilicity profile distinct from both single-substituted analogs, which can influence membrane permeability, solubility, and protein binding in a biological context [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)propan-1-ol: 2.1; 3-(2-Methylphenyl)propan-1-ol: 2.7 |
| Quantified Difference | +0.1 vs. 4-methoxy analog; -0.5 vs. 2-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This distinct lipophilicity profile allows for fine-tuning of pharmacokinetic properties in drug discovery programs compared to using the mono-substituted analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 55267992, 3-(4-Methoxy-2-methylphenyl)propan-1-ol. https://pubchem.ncbi.nlm.nih.gov/compound/568596-18-9. Accessed April 20, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 79406, 3-(4-Methoxyphenyl)-1-propanol. https://pubchem.ncbi.nlm.nih.gov/compound/5406-18-8. Accessed April 20, 2026. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 12368041, 3-(2-Methylphenyl)propan-1-ol. https://pubchem.ncbi.nlm.nih.gov/compound/14902-36-4. Accessed April 20, 2026. View Source
